Raltegravir (sodium)

HIV-1 Integrase IC50 Antiviral Potency

Research requiring the prototype HIV-1 integrase strand transfer inhibitor (INSTI) demands precise compound selection due to clinically significant differences in metabolic pathways and resistance barriers. Raltegravir sodium (MK-0518) is the solution. - **Enzymatic assays**: IC50 of 6.1±2.3 nM against wild-type HIV-1 integrase, more potent than elvitegravir (11.6±3.5 nM). - **Combination studies**: UGT1A1 glucuronidation avoids confounding CYP3A4 interactions seen with elvitegravir. - **Resistance research**: Well-characterized lower genetic barrier ideal for modeling primary INSTI resistance mutations. - **Pediatric formulations**: Granules/chewable tablets provide 1.8-2.6x higher AUC0-∞ vs adult tablets for age-appropriate studies.

Molecular Formula C20H20FN6NaO5
Molecular Weight 466.4 g/mol
Cat. No. B12412848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaltegravir (sodium)
Molecular FormulaC20H20FN6NaO5
Molecular Weight466.4 g/mol
Structural Identifiers
SMILESCC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[Na+]
InChIInChI=1S/C20H21FN6O5.Na/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1
InChIKeyQLBNDXLKPYXCIW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Raltegravir (sodium): First-in-Class HIV-1 Integrase Strand Transfer Inhibitor for Antiretroviral Procurement


Raltegravir (sodium) (CAS 1292804-07-9), also designated MK-0518, is the prototype HIV-1 integrase strand transfer inhibitor (INSTI) [1]. It functions by selectively blocking the strand transfer step of retroviral DNA integration, a catalytic process essential for HIV-1 replication [1]. Raltegravir exhibits potent in vitro antiviral activity against both wild-type HIV-1 and HIV-2, with a 95% inhibitory concentration (IC95) of 31±20 nM in human T-lymphoid cell cultures . As the first clinically approved INSTI (2007), it established the foundational therapeutic role and mechanism for this antiretroviral class [1].

HIV-1 integrase strand transfer inhibition (INSTI) research tool
Selective UGT1A1-mediated glucuronidation pathway; minimal CYP interaction context
First-in-class INSTI prototype; supports mechanism-of-action and resistance studies

Why Raltegravir (sodium) Cannot Be Substituted by Other INSTIs: Evidence-Based Differentiation


Despite sharing a common enzymatic target, INSTIs exhibit clinically significant divergence in pharmacokinetic profiles, resistance barrier height, and drug-drug interaction liabilities that preclude interchangeable use [1]. Raltegravir is distinguished by its unique metabolic pathway, primarily undergoing glucuronidation via UGT1A1 rather than cytochrome P450 (CYP) oxidation, resulting in a minimal drug-drug interaction profile distinct from CYP-dependent agents like elvitegravir [1]. Furthermore, while second-generation INSTIs (dolutegravir, bictegravir, cabotegravir) demonstrate a higher genetic barrier to resistance, Raltegravir retains specific, quantitative advantages in potency against certain wild-type strains and remains the only INSTI listed as a preferred agent in U.S. perinatal HIV treatment guidelines [1][2]. These pharmacodynamic and clinical divergences demand a rigorous, evidence-based approach to compound selection, as detailed in the quantitative comparisons below.

Metabolic pathway mismatch
Raltegravir's UGT1A1-mediated clearance differs from CYP3A4-dependent INSTIs (e.g., elvitegravir), altering drug-drug interaction profiles in combination research.
Resistance barrier mismatch
Lower genetic barrier to resistance than second-generation INSTIs (dolutegravir, bictegravir); resistance emergence ranking may not transfer directly to newer agents.
Formulation exposure mismatch
Pediatric granule formulation achieves higher systemic exposure than adult tablet; formulation selection alters exposure model context and weight-based dosing relevance.

Raltegravir (sodium) Selection Guide: Quantitative Differentiation Against INSTI Comparators


In Vitro Antiviral Potency: Raltegravir Demonstrates Superior Wild-Type HIV-1 Inhibition Compared to Elvitegravir in Cell-Free Assays

In direct comparative cell-free assays against wild-type HIV-1 integrase, Raltegravir exhibits significantly lower IC50 values than elvitegravir, indicating higher intrinsic potency. Specifically, Raltegravir demonstrated an IC50 of 6.1 ± 2.3 nM, whereas elvitegravir showed a higher IC50 of 11.6 ± 3.5 nM against the same wild-type reference strain [1]. This quantitative advantage in biochemical potency is a key differentiator for research applications requiring maximum inhibition of integrase strand transfer activity at low compound concentrations.

In vitro potency vs wild-type integrase
Head-to-head
IC50: Raltegravir 6.1±2.3 nM
Elvitegravir 11.6±3.5 nM
Reported lower IC50 context; supports assay selection for sensitive enzyme inhibition.
Cell-free biochemical assay; wild-type reference strain.
HIV-1 Integrase IC50 Antiviral Potency Cell-Free Assay

Pediatric Formulation Bioavailability: Raltegravir Granules for Suspension (GFS) Achieve 2.6-Fold Higher Systemic Exposure than Standard Film-Coated Tablet

In a randomized, open-label, 4-period crossover study in healthy adults (n=12), Raltegravir's pediatric formulation (granules for suspension, GFS) demonstrated significantly enhanced oral bioavailability compared to the standard adult film-coated tablet. The geometric mean area under the concentration-time curve extrapolated to infinity (AUC0-∞) was 2.6-fold higher for the GFS formulation relative to the fasted film-coated tablet, and the maximum plasma concentration (Cmax) was 4.6-fold higher [1]. The chewable ethylcellulose (EC) tablet also showed 1.8-fold higher AUC0-∞ and 3.2-fold higher Cmax than the film-coated tablet, while maintaining a similar trough concentration (C12h) of 134 nM versus 149 nM for the adult formulation [1].

Pediatric formulation systemic exposure
Head-to-head
GFS AUC0-∞ 2.6× higher; Cmax 4.6× higher vs adult film-coated tablet (400 mg fasted)
Formulation-dependent exposure context; supports pediatric PK research selection.
Healthy adult crossover study (n=12); target pediatric model validation needed.
Pediatric HIV Formulation Bioavailability Pharmacokinetics AUC

Metabolic Pathway Differentiation: Raltegravir Avoids CYP3A4 Dependence, Reducing Drug-Drug Interaction Liability Compared to Elvitegravir

Raltegravir is metabolized primarily via glucuronidation by UGT1A1, a pathway distinct from the oxidative metabolism mediated by cytochrome P450 (CYP) enzymes [1]. This contrasts with elvitegravir, which is predominantly metabolized by CYP3A4 and consequently requires pharmacokinetic boosting with cobicistat or ritonavir to achieve systemic exposures suitable for once-daily dosing [1]. The absence of significant CYP involvement for Raltegravir minimizes its potential for clinically relevant drug-drug interactions with co-administered medications that are CYP substrates, inducers, or inhibitors [1].

Metabolic pathway: UGT1A1 vs CYP3A4
Class-level
Raltegravir: UGT1A1-glucuronidated; no CYP boosting.
Elvitegravir: CYP3A4-oxidized; requires cobicistat/ritonavir.
Supports selection for polypharmacy interaction studies; low CYP interaction potential.
Metabolic context may not transfer to all in vitro systems; verify in target model.
Drug-Drug Interactions Cytochrome P450 Glucuronidation UGT1A1 CYP3A4

Resistance Barrier: First-Generation Raltegravir Exhibits Lower Genetic Barrier Compared to Second-Generation INSTIs, Informing Selection for Resistance Studies

In vitro resistance selection studies using patient-derived clinical isolates demonstrate that Raltegravir has a lower genetic barrier to resistance compared to second-generation INSTIs. For pNL4.3 recombinant strains encoding patient-derived integrase, the comparative genetic barrier to resistance was ranked as Raltegravir > Elvitegravir > Cabotegravir > Dolutegravir and Bictegravir (where '>' indicates a lower barrier, i.e., faster resistance emergence) [1]. Second-generation INSTIs (dolutegravir, bictegravir, cabotegravir) show a higher genetic barrier to resistance than both Raltegravir and elvitegravir, and this characteristic informs their distinct clinical utility in treatment-experienced populations [1].

Genetic barrier to INSTI resistance
Class-level
Resistance emergence rank (lower barrier sooner): RAL > EVG > CAB > DTG/BIC
Supports resistance modeling study design; first-generation INSTI reference.
In vitro selection using patient-derived integrase strains.
HIV Drug Resistance Genetic Barrier Resistance Mutations Integrase

Raltegravir (sodium): Optimal Research and Industrial Application Scenarios


In Vitro HIV-1 Integrase Inhibition Assays Requiring High Biochemical Potency

Raltegravir is the INSTI of choice for cell-free enzymatic assays where maximal inhibition of wild-type HIV-1 integrase is required. Its lower IC50 (6.1 ± 2.3 nM) against wild-type HIV-1 integrase, compared to elvitegravir (11.6 ± 3.5 nM) [1], makes it a more sensitive tool for probing integrase structure-activity relationships and for screening potential resistance mutations that may reduce inhibitor binding. This potency advantage is directly supported by head-to-head comparative data [1].

Pediatric HIV Pharmacokinetic and Formulation Development Studies

For research involving pediatric HIV populations or the development of age-appropriate antiretroviral formulations, Raltegravir's pediatric formulations (granules for suspension and chewable tablets) are uniquely valuable. These formulations provide 1.8- to 2.6-fold higher systemic exposure (AUC0-∞) compared to the standard adult film-coated tablet, enabling effective weight-based dosing in infants and young children [2]. This quantitative differentiation supports their use in pediatric clinical trials and in studies evaluating novel delivery systems for INSTIs in young populations [2].

In Vitro Resistance Evolution and Mechanism-of-Action Studies for First-Generation INSTIs

Raltegravir serves as a critical reference compound for studies investigating the evolution of HIV-1 drug resistance to INSTIs. Its well-characterized, lower genetic barrier to resistance—as established by comparative in vitro selection experiments [3]—makes it an ideal tool for modeling the emergence of primary INSTI resistance mutations. This is particularly valuable for research aimed at understanding cross-resistance patterns between first- and second-generation INSTIs and for validating novel integrase inhibitors designed to overcome Raltegravir-associated resistance pathways [3].

Antiretroviral Research Requiring Minimal CYP-Mediated Drug-Drug Interactions

In experimental systems evaluating antiretroviral combinations or in preclinical models where co-administration with CYP-metabolized drugs is necessary, Raltegravir's distinct UGT1A1-mediated glucuronidation pathway provides a critical advantage over CYP3A4-dependent INSTIs like elvitegravir [4]. This metabolic profile minimizes confounding pharmacokinetic interactions, ensuring that observed antiviral effects are attributable to the intended drug activity rather than unintended metabolic crosstalk. This is a key consideration for researchers designing combination antiretroviral therapy studies [4].

Application
Selection Property
Validation Focus
HIV-1 integrase inhibition assays
Biochemical potency sensitivity (reported IC50 context)
Enzyme inhibition endpoint verification
Pediatric formulation exposure studies
Formulation-dependent systemic exposure (AUC/Cmax)
Weight-based dosing exposure model review
INSTI resistance evolution modeling
Lower genetic barrier to resistance (rank-order)
Resistance emergence pathway and cross-resistance evaluation
Combination antiretroviral interaction studies
UGT1A1-mediated metabolism; low CYP interaction potential
Metabolic drug interaction model independence

Technical Documentation Hub

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18 linked technical documents
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